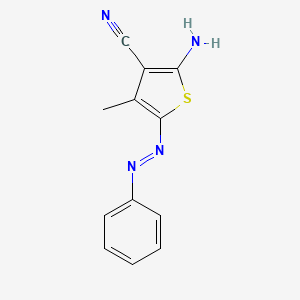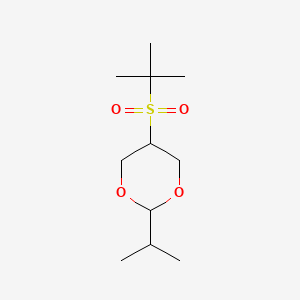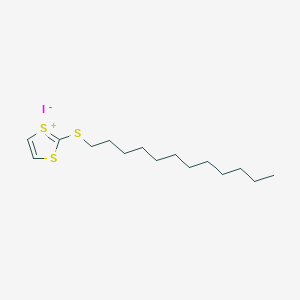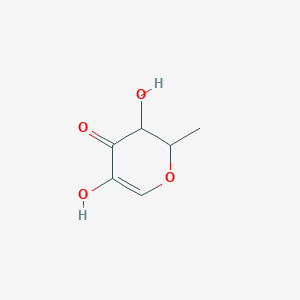
1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a benzofuran ring, a dioxolane ring, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the benzofuran and triazole precursors. The benzofuran ring can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and an appropriate acetyl compound . The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne . The final step involves the formation of the dioxolane ring and its subsequent attachment to the benzofuran and triazole moieties under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: N-bromosuccinimide (NBS), sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The benzofuran and triazole rings can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth . The dioxolane ring can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylbenzofuran: Shares the benzofuran core but lacks the triazole and dioxolane rings.
Benzofuran-2-yl methyl ketone: Similar benzofuran structure but different functional groups.
5-Phenyl-1-benzofuran-2-yl derivatives: Contains the benzofuran ring but with different substituents.
Uniqueness
1-((2-(2-Benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is unique due to its combination of benzofuran, dioxolane, and triazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Eigenschaften
CAS-Nummer |
98532-74-2 |
|---|---|
Molekularformel |
C16H17N3O3 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
1-[[2-(1-benzofuran-2-yl)-4,5-dimethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H17N3O3/c1-11-12(2)22-16(21-11,8-19-10-17-9-18-19)15-7-13-5-3-4-6-14(13)20-15/h3-7,9-12H,8H2,1-2H3 |
InChI-Schlüssel |
SZOGXYNIMJKAKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
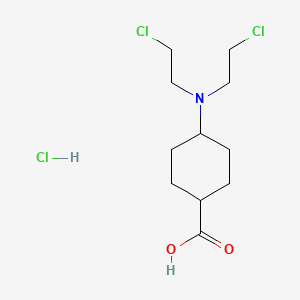
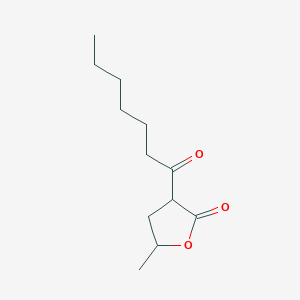
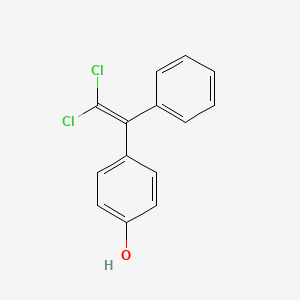

![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
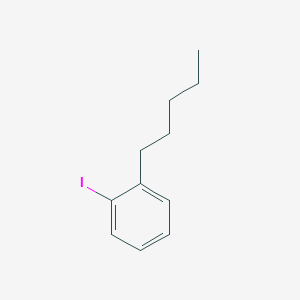

![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
